Superior Immunosuppressive Potency Over Spiro Derivatives in Mixed Lymphocyte Reactions
In a mixed lymphocyte culture reaction (MLCR) assay, the natural delaminomycin A (A1) exhibited more potent immunosuppressive activity compared to its spiro derivative (A2) [1]. This finding is part of a broader SAR study where the natural products (A1, B1, C1) were generally more effective than their corresponding spiro compounds (A2, B2, C2) in this specific assay [1].
| Evidence Dimension | Inhibitory activity in MLCR assay |
|---|---|
| Target Compound Data | Delaminomycin A (A1) shows more potent activity than A2 [1]. |
| Comparator Or Baseline | Delaminomycin A2 (spiro derivative) |
| Quantified Difference | The study reports a general trend of natural products (A1, B1, C1) having more potent inhibitory activity than spiro compounds (A2, B2, C2) in the MLCR assay [1]. |
| Conditions | Mixed lymphocyte culture reaction (MLCR) assay |
Why This Matters
This suggests that for applications requiring the suppression of a T-cell-mediated immune response, such as in organ transplantation research, the natural product Delaminomycin A would be a more relevant choice than its spiro derivative [2].
- [1] Ueno, M., et al. (1993). Delaminomycins, novel extracellular matrix receptor antagonist. IV. Structure-activity relationships of delaminomycins and derivatives. The Journal of Antibiotics, 46(7), 1156-1162. View Source
- [2] Ueno, M., et al. (1995). Antibiotics having immunosuppressive activity, delaminomycins and processes for the production of the same. U.S. Patent No. 5,527,820. View Source
